DA-3003-2

描述

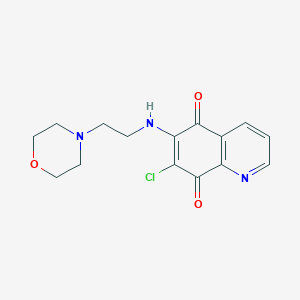

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is a synthetic compound known for its potent inhibitory effects on cell cycle progression. It is particularly noted for its ability to inhibit the activity of Cdc25 phosphatases, which are crucial regulators of cell cycle transitions . This compound has garnered significant interest in the fields of cancer research and cell biology due to its potential as an antiproliferative agent .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione typically involves the following steps:

Starting Materials: The synthesis begins with quinoline-5,8-dione as the core structure.

Amine Substitution: The substitution of the 6th position with a 2-(morpholin-4-ylethylamino) group.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the chlorination and amine substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 7th position .

科学研究应用

Cancer Research

DA-3003-2 has shown promise in inhibiting the growth of prostate cancer cells. Research indicates that it may disrupt the signaling pathways that facilitate tumor growth and survival.

Key Findings:

- Inhibition of Cdc25 Phosphatases: this compound targets Cdc25 dual specificity phosphatases, which are essential for cell cycle progression. By inhibiting these enzymes, this compound can potentially halt the proliferation of cancer cells .

- Case Study: A study demonstrated that analogs of this compound exhibited significant cytotoxicity against various prostate cancer cell lines, suggesting its potential as a therapeutic agent .

Molecular Biology

The compound's role as a phosphatase inhibitor allows it to influence various cellular processes, including:

- Signal Transduction: By modulating phosphatase activity, this compound can affect downstream signaling pathways involved in cell growth and differentiation.

- Cell Cycle Regulation: Its inhibition of Cdc25 can lead to cell cycle arrest, making it a candidate for further exploration in cancer therapies.

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property | Description |

|---|---|

| Chemical Structure | Inhibitor of dual specificity phosphatases |

| Primary Application | Cancer research (prostate cancer) |

| Mechanism of Action | Inhibition of Cdc25 phosphatases |

| Safety Profile | Preliminary studies indicate manageable risk |

| Notable Case Studies | Significant cytotoxicity in prostate cancer cells |

作用机制

The primary mechanism of action of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione involves the inhibition of Cdc25 phosphatases. These enzymes catalyze the dephosphorylation and activation of cyclin-dependent kinases (Cdks), which are essential for cell cycle progression . By binding to the active site of Cdc25 phosphatases, the compound prevents the dephosphorylation of Cdks, leading to cell cycle arrest at the G1 and G2/M phases . This inhibition disrupts the normal cell cycle and can induce apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

NSC 672121: Another Cdc25 inhibitor with a similar structure but different substituents.

Uniqueness

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione is unique due to its high potency and selectivity for Cdc25 phosphatases. Its ability to arrest the cell cycle at both G1 and G2/M phases distinguishes it from other inhibitors that may only target one phase . Additionally, its structure provides a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced toxicity .

生物活性

DA-3003-2, also known as NSC 663285, is a selective inhibitor of Cdc25 phosphatases, which are critical regulators of the cell cycle. The biological activity of this compound has been primarily studied in the context of cancer therapy, particularly its effects on prostate cancer cell lines. This article synthesizes current research findings, including case studies and experimental data, to elucidate the biological activity of this compound.

Cdc25 phosphatases are dual-specific phosphatases that activate cyclin-dependent kinases (Cdks) by dephosphorylating inhibitory phosphates. In many cancers, including prostate cancer, Cdc25 is overexpressed, leading to uncontrolled cell proliferation. This compound inhibits Cdc25 activity, resulting in cell cycle arrest at the G2/M phase.

Key Findings:

- Cell Cycle Arrest : Treatment with this compound induces G2/M phase accumulation in asynchronous PC-3 prostate cancer cells. The relative IC50 for this compound was found to be approximately 5 μM, which is significantly lower than its congener (NSC 672121) with an IC50 of about 10 μM .

- Hyperphosphorylation : The compound causes hyperphosphorylation of Cdc2 at Tyr15 within cyclin B1 and cyclin A complexes, which is essential for the inhibition of cell cycle progression .

Table 1: Effects of this compound on Cell Cycle Distribution

| Treatment Concentration (μM) | Time (h) | G2/M Phase Accumulation (%) |

|---|---|---|

| 0 | 24 | 15 |

| 5 | 24 | 30 |

| 10 | 24 | 50 |

| 20 | 24 | 70 |

The data indicates a concentration-dependent increase in G2/M phase accumulation following treatment with this compound.

Case Studies

In a notable study involving PC-3 cells treated with this compound, researchers observed that the compound effectively induced G2/M arrest and led to significant alterations in cell cycle regulatory proteins. The study emphasized that while this compound did not downregulate the expression levels of Cdc25s or cyclins, it effectively inhibited their activity through hyperphosphorylation mechanisms .

Safety and Toxicological Profile

According to safety data sheets and toxicological assessments, this compound has been shown to be safe when used according to specified guidelines. It does not exhibit harmful effects under standard laboratory conditions . However, further studies are warranted to fully understand its long-term effects and potential side effects in clinical settings.

属性

IUPAC Name |

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NSC 663284 interact with its target Cdc25 phosphatase, and what are the downstream effects of this interaction?

A1: NSC 663284 directly binds to the Cdc25A catalytic domain, specifically to one of the two serine residues in the active site loop HCEFSSER. [] This binding inhibits the phosphatase activity of Cdc25A, preventing the removal of phosphate groups from its substrates, cyclin-dependent kinases (Cdks). [] As a result, Cdks remain in their inactive, phosphorylated state, leading to cell cycle arrest at both the G1 and G2/M phases. [] This effectively inhibits cell proliferation as the cell cycle progression is halted.

Q2: How does the structure of NSC 663284 influence its activity against Cdc25 phosphatases?

A2: Research suggests that the position of the chlorine atom on the quinolinedione scaffold is crucial for NSC 663284's inhibitory activity. The 7-chloro isomer (NSC 663284) exhibits greater potency compared to its regioisomer, 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. [] Computational analysis using electrostatic potential mapping suggests that an electron-deficient 7-position on the quinolinedione ring enhances the interaction with the Cdc25 active site, contributing to increased inhibitory activity. [] This highlights the importance of specific structural features for optimal binding and inhibition of Cdc25 phosphatases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。